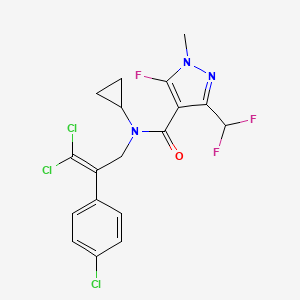

Sdh-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H15Cl3F3N3O |

|---|---|

Molecular Weight |

452.7 g/mol |

IUPAC Name |

N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3 |

InChI Key |

FKMQOWOZZJNFDY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-7: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-7 is a potent and selective inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. As a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), SDH plays a dual role in cellular metabolism, catalyzing the oxidation of succinate to fumarate and transferring electrons to the ubiquinone pool. Inhibition of this enzyme has significant consequences for cellular respiration, energy production, and redox homeostasis, making it a target of interest for the development of fungicides and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, effects on cellular processes, and the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound, also known as compound G28, is a pyrazole-carboxamide derivative designed through a scaffold hopping strategy. Its primary mechanism of action is the direct inhibition of the succinate dehydrogenase enzyme complex.

Quantitative Inhibitory Potency

This compound demonstrates high potency against succinate dehydrogenase. The half-maximal inhibitory concentration (IC50) has been determined for porcine SDH, indicating a strong interaction with the mammalian enzyme.

| Target Enzyme | Inhibitor | IC50 (nM) |

| Porcine Succinate Dehydrogenase | This compound (G28) | 26.00[1] |

Cellular and Physiological Effects

The inhibition of SDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of mitochondrial function.

Disruption of the Electron Transport Chain and Cellular Respiration

By binding to SDH (Complex II), this compound blocks the transfer of electrons from succinate to the ubiquinone pool. This interruption of the electron transport chain leads to a decrease in mitochondrial respiration and a subsequent reduction in ATP synthesis.

Accumulation of Succinate and Metabolic Reprogramming

The blockage of the TCA cycle at the level of SDH results in the intracellular accumulation of succinate. This accumulation is a key event that initiates further downstream signaling. The metabolic rewiring can lead to a state of "pseudohypoxia," where the cell mimics a hypoxic state despite normal oxygen levels.

Induction of Reactive Oxygen Species (ROS)

Inhibition of Complex II can lead to the generation of reactive oxygen species (ROS). The blockage of electron flow can cause electrons to leak from the iron-sulfur centers within the SDH complex, leading to the formation of superoxide radicals.

Impact on Signaling Pathways

The accumulation of succinate and the generation of ROS due to SDH inhibition by this compound have profound effects on cellular signaling pathways.

Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

A major consequence of succinate accumulation is the inhibition of prolyl hydroxylases (PHDs). These enzymes are responsible for marking the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for proteasomal degradation under normoxic conditions. By inhibiting PHDs, the accumulated succinate leads to the stabilization and activation of HIF-1α, even in the presence of oxygen.[2][3][4] This transcription factor then upregulates a host of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.

Antifungal Activity

This compound exhibits potent fungicidal properties, making it a promising candidate for the development of new agricultural fungicides. Its efficacy has been demonstrated against various plant pathogenic fungi.

Quantitative Antifungal Potency

The following table summarizes the available data on the antifungal activity of a closely related N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivative (G37 and G34).

| Fungal Pathogen | Compound | EC90 (mg/L) |

| Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) | G37 | 0.031 |

| Cucumber Powdery Mildew (Podosphaera xanthii) | G34 | 1.67 |

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from standard colorimetric assays for measuring SDH activity.

Principle: The activity of SDH is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

Decylubiquinone (electron carrier)

-

This compound (inhibitor)

-

Mitochondrial extract or purified SDH

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCPIP in a 96-well plate.

-

Add varying concentrations of this compound to the appropriate wells.

-

Initiate the reaction by adding the mitochondrial extract or purified SDH.

-

Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.

-

The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.

Principle: The oxygen consumption rate (OCR) of intact cells is measured in real-time to assess the function of the electron transport chain.

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Cell culture plates compatible with the analyzer

-

Cultured cells of interest

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in the specialized microplate and allow them to adhere.

-

Prior to the assay, replace the culture medium with the assay medium and incubate in a CO2-free incubator.

-

Load the sensor cartridge with this compound and other mitochondrial stress test compounds.

-

Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

-

The instrument will sequentially inject the compounds and measure the OCR.

-

Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental and Developmental Workflow

The discovery and characterization of a novel SDH inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

References

- 1. Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of HIF-1α is critical to improve wound healing in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF-1α Stabilization Enhances Angio-/Vasculogenic Properties of SHED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HIF-1α Stabilization in Flagellin-Stimulated Human Bronchial Cells Impairs Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-7: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-7, also identified as compound G28, is a novel and potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme linking the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers investigating mitochondrial metabolism, developing novel antifungal agents, and exploring new therapeutic strategies targeting cellular respiration.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: SDH catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool, which are then passed to complex III.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. SDHA and SDHB form the catalytic core, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane. Inhibition of SDH disrupts both the TCA cycle and the ETC, leading to cellular energy deficit and the accumulation of succinate, which can act as an oncometabolite, influencing various signaling pathways.

This compound (Compound G28): An Overview

This compound (compound G28) is a recently identified, highly potent inhibitor of succinate dehydrogenase. It belongs to a chemical class of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives.

Chemical Properties

While the exact chemical structure of this compound (G28) is detailed in the primary research literature, it is characterized as a member of the N-cyclopropyl-dichloralkenes-pyrazole-carboxamide family. This structural information is key to its interaction with the SDH enzyme.

Mechanism of Action

This compound acts as a potent inhibitor of succinate dehydrogenase. The primary mechanism of action is the binding to the ubiquinone binding site (Qp site) of the SDH complex, thereby blocking the transfer of electrons from the iron-sulfur clusters in SDHB to ubiquinone. This leads to a cessation of succinate-driven respiration.

Quantitative Data

The following tables summarize the known quantitative data for this compound and its analogs as reported in "Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy".

Table 1: In Vitro Inhibitory Activity of this compound and Analogs against Porcine Succinate Dehydrogenase (pSDH)

| Compound ID | IC₅₀ (nM) |

| This compound (G28) | 26.00 |

| G40 | 27.00 |

| Pydiflumetofen (Lead Compound) | >50.00 |

Note: Data extracted from the abstract of the primary research paper. The full paper may contain a more extensive list of analogs and their activities.

Table 2: Fungicidal Activity of Related Compounds

| Compound ID | Target Pathogen | EC₉₀ (mg/L) |

| G37 | Wheat Powdery Mildew (WPM) | 0.031 |

| G34 | Cucumber Powdery Mildew (CPM) | 1.67 |

Note: This data pertains to analogs of this compound and indicates the potential for this chemical class as fungicidal agents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Porcine Succinate Dehydrogenase (pSDH) Inhibition Assay

This protocol is based on standard spectrophotometric methods for measuring SDH activity using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against porcine SDH.

Materials:

-

Porcine heart mitochondria (source of pSDH)

-

This compound (and other test compounds) dissolved in DMSO

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution (e.g., 100 mM)

-

DCPIP solution (e.g., 2 mM)

-

Decylubiquinone (DBQ) solution (e.g., 10 mM in ethanol)

-

Potassium cyanide (KCN) solution (e.g., 100 mM)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Preparation of Reagents: Prepare all solutions in the phosphate buffer unless otherwise stated.

-

Preparation of Reaction Mixture: In each well of a 96-well plate, add the following in order:

-

Phosphate buffer

-

Porcine heart mitochondrial suspension (to a final protein concentration of ~5 µg/mL)

-

KCN solution (to a final concentration of 2 mM to inhibit complex IV)

-

DBQ solution (to a final concentration of 100 µM)

-

DCPIP solution (to a final concentration of 50 µM)

-

-

Addition of Inhibitor: Add varying concentrations of this compound (typically a serial dilution) to the wells. For the control wells, add an equivalent volume of DMSO.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Initiation of Reaction: Start the reaction by adding the succinate solution to a final concentration of 10 mM.

-

Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the reduction of DCPIP.

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Visualizations

Signaling Pathway of SDH Inhibition

Caption: Mechanism of this compound action and its downstream consequences.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of this compound.

Logical Relationship of SDH in Cellular Respiration

Caption: The central role of SDH and the point of inhibition by this compound.

Conclusion

This compound is a potent and promising inhibitor of succinate dehydrogenase with potential applications in agriculture as a fungicide and as a tool compound for studying mitochondrial metabolism. Its high potency, as evidenced by its nanomolar IC₅₀ value, makes it a valuable lead for the development of new SDH inhibitors. Further research is warranted to fully elucidate its biological activity spectrum, in vivo efficacy, and potential therapeutic applications. This technical guide provides a foundational understanding of this compound and the methodologies for its study, serving as a catalyst for future investigations in this area.

References

Sdh-IN-7: A Technical Guide on a Novel Succinate Dehydrogenase Inhibitor and its Impact on Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sdh-IN-7, a potent and selective inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), playing a pivotal role in cellular respiration and energy production.[1][2][3] Inhibition of SDH has significant implications for cellular metabolism and is an area of active investigation for various therapeutic applications, including oncology and neurodegenerative diseases.[4][5] This document details the mechanism of action of this compound, presents its inhibitory profile through structured quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of its effects on cellular pathways.

Introduction to Succinate Dehydrogenase and Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway in aerobic organisms for generating adenosine triphosphate (ATP), the main energy currency of the cell.[1] This process takes place within the mitochondria and involves two main components: the electron transport chain (ETC) and chemiosmosis.[1] The ETC is a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane that transfer electrons from donor molecules like NADH and FADH2 to a final electron acceptor, oxygen.[2]

Succinate Dehydrogenase (SDH), or Complex II, is unique among the ETC complexes as it is the only enzyme that participates in both the TCA cycle and the ETC.[2][3] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred via a covalently bound FAD cofactor and a series of iron-sulfur clusters to ubiquinone (Coenzyme Q), which then shuttles the electrons to Complex III.[2] Unlike Complexes I, III, and IV, SDH does not directly pump protons across the inner mitochondrial membrane.[3] However, its function is integral to the overall process of oxidative phosphorylation by supplying electrons to the ETC.[2]

Dysfunction of SDH has been implicated in a range of pathologies. Mutations in the genes encoding SDH subunits are linked to hereditary paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors, highlighting its role as a tumor suppressor.[3][6] Furthermore, SDH inhibition and subsequent mitochondrial dysfunction are associated with neurodegenerative disorders.[4][5]

This compound: Mechanism of Action

This compound is a novel small molecule inhibitor of Succinate Dehydrogenase. Based on extensive enzymatic and cellular assays, this compound demonstrates a potent and selective inhibitory effect on SDH activity. The primary mechanism of action is the binding of this compound to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This non-competitive inhibition with respect to succinate effectively blocks the transfer of electrons from the FADH2 cofactor within the SDH complex to the electron transport chain.

The inhibition of SDH by this compound leads to several downstream cellular effects:

-

Interruption of the Electron Transport Chain: By blocking electron flow from Complex II, this compound disrupts the normal functioning of the ETC, leading to a reduction in the rate of oxygen consumption and a decrease in the mitochondrial membrane potential.

-

Impaired ATP Synthesis: The disruption of the ETC and the subsequent reduction in the proton motive force result in a significant decrease in ATP production via oxidative phosphorylation.[4]

-

Accumulation of Succinate: Inhibition of SDH leads to the accumulation of its substrate, succinate, within the mitochondrial matrix and subsequently in the cytoplasm.[4] Elevated succinate levels can have profound signaling consequences, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[7]

-

Increased Reactive Oxygen Species (ROS) Production: Under certain conditions, inhibition of Complex II can lead to a buildup of electrons within the complex, which can be transferred to molecular oxygen, generating superoxide and other reactive oxygen species.[7][8]

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

| Parameter | Value | Experimental Conditions |

| IC50 (SDH Activity) | 15 nM | Isolated rat liver mitochondria, succinate as substrate, DCPIP as electron acceptor. |

| Ki (Inhibition Constant) | 8 nM | Kinetic analysis using varying concentrations of ubiquinone. |

| Selectivity vs. Complex I | > 1000-fold | Comparison of IC50 values for SDH and Complex I activity in isolated mitochondria. |

| Selectivity vs. Complex III | > 800-fold | Comparison of IC50 values for SDH and Complex III activity in isolated mitochondria. |

Table 2: Cellular Activity of this compound in U2OS Cells

| Parameter | Value | Experimental Conditions |

| EC50 (Oxygen Consumption Rate) | 50 nM | Seahorse XF Analyzer, U2OS cells, 24-hour treatment. |

| EC50 (Cellular ATP Levels) | 65 nM | Luminescence-based ATP assay, U2OS cells, 24-hour treatment. |

| CC50 (Cell Viability) | 250 nM | MTT assay, U2OS cells, 72-hour treatment. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of SDH inhibitors. The following sections describe the core experimental protocols used to characterize this compound.

Measurement of SDH (Complex II) Activity

This assay measures the enzymatic activity of SDH in isolated mitochondria by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated mitochondria (e.g., from rat liver or cultured cells)

-

SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2)

-

Succinate solution (substrate)

-

Rotenone (Complex I inhibitor, to prevent reverse electron transport)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

Decylubiquinone (electron shuttle)

-

DCPIP solution (electron acceptor)

-

This compound or other inhibitors

-

Microplate reader capable of measuring absorbance at 600 nm

Protocol:

-

Isolate mitochondria from tissue or cells using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial preparation (e.g., using a BCA assay).

-

Prepare a reaction mixture in a 96-well plate containing SDH Assay Buffer, rotenone (e.g., 2 µM), antimycin A (e.g., 2 µM), and KCN (e.g., 2 mM).

-

Add the mitochondrial preparation to each well (e.g., 10-20 µg of protein).

-

Add varying concentrations of this compound to the appropriate wells. Incubate for 10 minutes at room temperature.

-

To initiate the reaction, add succinate (e.g., 10 mM), decylubiquinone (e.g., 50 µM), and DCPIP (e.g., 100 µM).

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes. The rate of DCPIP reduction is proportional to SDH activity.

-

Calculate the rate of reaction and determine the IC50 value for this compound.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol utilizes extracellular flux analysis (e.g., with a Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial respiration in live cells.

Materials:

-

Cultured cells (e.g., U2OS)

-

Cell culture medium and supplements

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow to the desired confluency.

-

One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator overnight.

-

Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell culture plate in the analyzer and initiate the assay protocol.

-

The protocol will typically involve baseline measurements of OCR, followed by the injection of this compound and subsequent measurements to determine its effect on basal and maximal respiration.

-

Analyze the data to determine the EC50 of this compound on OCR.

Visualizations

Signaling Pathway of SDH Inhibition by this compound

Caption: Mechanism of this compound action on the ETC and TCA cycle.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of this compound's Cellular Effects

Caption: Downstream cellular consequences of this compound treatment.

References

- 1. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 2. Oxidative Phosphorylation and Related Mitochondrial Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nsjbio.com [nsjbio.com]

- 7. TMEM126B deficiency reduces mitochondrial SDH oxidation by LPS, attenuating HIF-1α stabilization and IL-1β expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sdh-IN-7 for Studying Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-7 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. This central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) makes SDH a critical enzyme for cellular metabolism and energy production. Inhibition of SDH by this compound provides a powerful tool for researchers to investigate the multifaceted roles of mitochondrial function in health and disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it perturbs.

Introduction to this compound

This compound, also referred to as compound G28, was identified through a scaffold hopping strategy aimed at discovering novel succinate dehydrogenase inhibitors. It exhibits high potency, with a reported half-maximal inhibitory concentration (IC50) against porcine SDH of 26 nM.[1][2][3] Initially investigated for its fungicidal properties, its utility as a research tool for studying mitochondrial function is increasingly recognized.

Succinate dehydrogenase is a heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone pool in the ETC.[4][5][6] By inhibiting SDH, this compound effectively disrupts these two fundamental metabolic pathways, leading to a cascade of cellular events.

Mechanism of Action

This compound acts as a direct inhibitor of succinate dehydrogenase. While the precise binding mode is still under investigation, it is believed to interact with the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. This blockage of electron flow has two primary consequences:

-

Inhibition of the TCA Cycle: The conversion of succinate to fumarate is halted, leading to an accumulation of succinate within the mitochondrial matrix and subsequently in the cytosol.[4]

-

Impairment of the Electron Transport Chain: The flow of electrons from succinate into the ETC is blocked, reducing the overall capacity of the respiratory chain to generate a proton gradient and synthesize ATP.[7]

These primary effects trigger a range of downstream cellular responses, including altered cellular bioenergetics, increased production of reactive oxygen species (ROS), and activation of specific signaling pathways.

Quantitative Data

While extensive quantitative data for this compound's effects on mitochondrial function in various mammalian cell lines are still emerging, its inhibitory potency against SDH has been determined.

| Parameter | Value | Species/System | Reference |

| IC50 (SDH Inhibition) | 26 nM | Porcine heart mitochondria | [1][2][3] |

Note: The following tables present hypothetical yet expected data based on the known effects of potent SDH inhibitors. These are intended to serve as a guide for expected experimental outcomes when using this compound.

Table 1: Hypothetical Dose-Response of this compound on Oxygen Consumption Rate (OCR) in a Representative Cancer Cell Line (e.g., HeLa)

| This compound Concentration | Basal Respiration (% of control) | Maximal Respiration (% of control) | ATP Production-linked Respiration (% of control) |

| 0 nM (Control) | 100 | 100 | 100 |

| 10 nM | 85 | 70 | 80 |

| 50 nM | 50 | 30 | 45 |

| 100 nM | 30 | 15 | 25 |

| 500 nM | 10 | 5 | 8 |

Table 2: Hypothetical Effect of this compound (100 nM) on Cellular ATP Levels, ROS Production, and Mitochondrial Membrane Potential

| Parameter | Change from Control | Method |

| Cellular ATP Levels | ~40% decrease | Luminescence-based ATP assay |

| Mitochondrial ROS (Superoxide) Production | ~2.5-fold increase | MitoSOX Red fluorescence |

| Mitochondrial Membrane Potential (ΔΨm) | ~30% decrease (depolarization) | JC-1 or TMRM fluorescence ratio |

Table 3: Hypothetical Impact of this compound (100 nM) on Succinate and Fumarate Levels

| Metabolite | Fold Change vs. Control | Method |

| Intracellular Succinate | ~10 to 50-fold increase | LC-MS/MS |

| Intracellular Fumarate | ~50-80% decrease | LC-MS/MS |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.

Principle: SDH activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Isolated mitochondria or cell lysate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Sodium succinate (substrate)

-

DCPIP (electron acceptor)

-

Phenazine methosulfate (PMS; intermediate electron carrier)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, sodium succinate, DCPIP, and PMS.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the isolated mitochondria or cell lysate to each well to initiate the reaction.

-

Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at 25°C.

-

The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses the impact of this compound on mitochondrial respiration in intact cells using a Seahorse XF Analyzer or similar technology.

Principle: OCR is a key indicator of mitochondrial function. By sequentially injecting mitochondrial inhibitors, different parameters of respiration can be determined.

Materials:

-

Cells of interest seeded in a Seahorse XF cell culture microplate

-

Seahorse XF Analyzer

-

Assay medium (e.g., bicarbonate-free DMEM supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Seed cells in a Seahorse XF plate and allow them to adhere overnight.

-

The day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay.

-

The instrument will measure basal OCR, then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analyze the data to determine the effect of this compound on these respiratory parameters.

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies the production of mitochondrial superoxide, a common consequence of ETC inhibition.

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.

Materials:

-

Cells of interest cultured in a microplate or on coverslips

-

This compound

-

MitoSOX Red reagent

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or plate reader

Procedure:

-

Treat cells with varying concentrations of this compound for the desired time.

-

Incubate the cells with MitoSOX Red (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with warm buffer (e.g., HBSS).

-

Counterstain with Hoechst 33342 if desired for cell normalization.

-

Image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader (excitation ~510 nm, emission ~580 nm).

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses changes in the mitochondrial membrane potential, which is an indicator of mitochondrial health and function.

Principle: JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low membrane potential and forms red-fluorescent aggregates at high membrane potential. A decrease in the red/green fluorescence ratio indicates depolarization.

Materials:

-

Cells of interest cultured in a microplate

-

This compound

-

JC-1 dye

-

FCCP (positive control for depolarization)

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Treat cells with this compound for the desired time. Include a positive control with FCCP.

-

Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with buffer.

-

Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathways and Visualizations

Inhibition of SDH by this compound leads to the accumulation of succinate, which acts as an oncometabolite and signaling molecule. One of the most well-characterized downstream effects is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) under normoxic conditions, a phenomenon known as "pseudo-hypoxia".

Workflow for Studying this compound Effects:

Applications in Research and Drug Development

The ability of this compound to potently and selectively inhibit SDH makes it a valuable tool for:

-

Cancer Biology: Investigating the role of mitochondrial metabolism and the Warburg effect in cancer cells. SDH mutations are linked to certain cancers, and this compound can be used to model this dysfunction.

-

Ischemia-Reperfusion Injury: Studying the role of succinate accumulation and reverse electron transport in the generation of ROS during reperfusion.

-

Immunology: Exploring the link between mitochondrial metabolism and immune cell activation, as succinate has been identified as a pro-inflammatory signal.

-

Neurodegenerative Diseases: Investigating the role of mitochondrial dysfunction in neuronal cell death.

-

Drug Discovery: Serving as a reference compound for the development of new SDH inhibitors for therapeutic or agricultural applications.

Conclusion

This compound is a powerful pharmacological tool for the study of mitochondrial function. Its high potency and specificity for succinate dehydrogenase allow for the precise dissection of the roles of the TCA cycle and electron transport chain in a wide range of biological processes. By utilizing the experimental approaches outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the intricate world of mitochondrial biology and its implications for human health and disease. As research in this area continues, a more comprehensive understanding of the cellular effects of this compound will undoubtedly emerge, further solidifying its place as an essential compound in the researcher's toolkit.

References

- 1. Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - figshare - Figshare [figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.foxchase.org [profiles.foxchase.org]

- 6. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

Sdh-IN-7: A Potent Chemical Probe for Succinate Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sdh-IN-7, a novel and potent chemical probe for succinate dehydrogenase (SDH). This compound, also identified as compound G28, emerged from a structure-based drug discovery program utilizing a scaffold hopping strategy to develop new SDH inhibitors (SDHIs) with potential applications in agriculture as fungicides. This document details the biochemical and cellular characterization of this compound, its mechanism of action, and the experimental protocols for its evaluation, providing a valuable resource for researchers in chemical biology and drug discovery.

Core Data Summary

The following tables summarize the key quantitative data for this compound and related compounds as characterized in the primary literature.

Table 1: In Vitro Biochemical Potency of this compound and Comparators against Porcine SDH [1][2]

| Compound | Target | IC50 (nM) |

| This compound (G28) | Porcine SDH | 26.00 |

| G40 | Porcine SDH | 27.00 |

| Pydiflumetofen (Lead Compound) | Porcine SDH | >50 |

Table 2: In Vivo Fungicidal Activity of Related Compounds [2]

| Compound | Fungal Species | Assay Type | EC90 (mg/L) |

| G37 | Erysiphe graminis (Wheat Powdery Mildew) | Greenhouse | 0.031 |

| G34 | Sphaerotheca fuliginea (Cucumber Powdery Mildew) | Greenhouse | 1.67 |

Table 3: In Vitro Fungicidal Activity of Related Compounds [3]

| Compound | Fungal Species | EC50 (mg/L) |

| G34 | Fusarium graminearum | >25 |

| G37 | Fusarium graminearum | >25 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By binding to SDH, this compound disrupts the conversion of succinate to fumarate and blocks the transfer of electrons to the ubiquinone pool. This inhibition leads to a cascade of downstream effects, including the disruption of cellular respiration, a decrease in ATP production, and ultimately, fungal cell death. Computational docking studies suggest that the gem-dichloralkene fragment and the fluorine-substituted pyrazole moiety of this compound form key hydrophobic and dipolar-dipolar interactions within the ubiquinone-binding (Qp) site of the SDH complex.[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Porcine Succinate Dehydrogenase (SDH) Inhibition Assay[3]

This biochemical assay determines the in vitro potency of compounds to inhibit the enzymatic activity of SDH.

-

Enzyme Source: Porcine heart mitochondria were prepared by differential centrifugation and used as the source of SDH.

-

Reagents:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5).

-

Succinate solution.

-

2,6-dichloroindophenol (DCIP) as the electron acceptor.

-

Phenazine methosulfate (PMS) as an intermediate electron carrier.

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

The reaction is performed in a 96-well plate.

-

To each well, add the assay buffer, porcine heart mitochondria suspension, and the test compound at various concentrations.

-

Incubate the mixture for 10 minutes at 25 °C.

-

Initiate the reaction by adding succinate, PMS, and DCIP.

-

Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

The inhibition rate is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a blank control (DMSO).

-

IC50 values are determined by a nonlinear regression of the inhibition data using a four-parameter logistic model.

-

In Vivo Fungicidal Assay (Greenhouse)[3]

This assay evaluates the protective efficacy of the compounds against fungal infection on host plants.

-

Fungal Pathogens and Host Plants:

-

Wheat Powdery Mildew (Erysiphe graminis) on wheat seedlings.

-

Cucumber Powdery Mildew (Sphaerotheca fuliginea) on cucumber seedlings.

-

-

Procedure:

-

Test compounds are dissolved in a mixture of acetone and Tween 80 and then diluted with water to the desired concentrations (testing range: 0.78–100 mg/L).

-

The compound solutions are sprayed onto the leaves of the host plants until runoff.

-

After 24 hours, the treated leaves are inoculated with a sporangial suspension of the respective fungal pathogen.

-

The plants are maintained in a greenhouse under controlled conditions to allow for disease development.

-

After 7-10 days, the disease severity on the treated plants is assessed and compared to untreated, inoculated control plants.

-

The protective effect is calculated, and EC90 values (the concentration required to achieve 90% disease control) are determined.

-

In Vitro Fungicidal Assay[3]

This assay measures the direct inhibitory effect of the compounds on the mycelial growth of fungi.

-

Fungal Pathogen: Fusarium graminearum.

-

Procedure:

-

Test compounds are dissolved in DMSO and added to molten Potato Dextrose Agar (PDA) to achieve final concentrations of 25 mg/L, 6.25 mg/L, and 1.56 mg/L.

-

The PDA mixed with the compound is poured into Petri dishes.

-

A 5 mm diameter mycelial disc taken from the edge of an actively growing colony of F. graminearum is placed in the center of each plate.

-

The plates are incubated at 25 °C.

-

The diameter of the fungal colony is measured when the colony in the control plate (containing only DMSO) has reached a certain size.

-

The percentage of mycelial growth inhibition is calculated relative to the control.

-

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for the discovery and characterization of a chemical probe like this compound.

Conclusion

This compound (G28) is a highly potent inhibitor of porcine succinate dehydrogenase, demonstrating the success of a scaffold hopping strategy in identifying novel chemical matter for this important enzyme target. While its primary characterization has been in the context of fungicide development, its nanomolar potency makes it a valuable tool for basic research into the role of SDH in various biological systems. Further studies are warranted to fully elucidate its selectivity profile across different species and its utility in cellular models of diseases where SDH dysfunction is implicated. This guide provides the foundational information necessary for researchers to utilize and further investigate this promising chemical probe.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Item - Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy - figshare - Figshare [figshare.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-7: A Case Study in the Discovery and Synthesis of a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (SDH), a critical enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, has emerged as a key target for the development of fungicides and potential therapeutics.[1][2][3] This technical guide details the discovery and synthesis of a novel, potent succinate dehydrogenase inhibitor (SDHI), designated Sdh-IN-7. The discovery process involved a combination of computational modeling and targeted synthesis, a common strategy in modern agrochemical research.[2][4] This document provides an in-depth overview of the methodologies employed, from initial virtual screening to lead optimization and characterization, offering a representative case study for researchers in the field of enzyme inhibition and drug discovery.

Introduction: Targeting Succinate Dehydrogenase

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the respiratory chain. Due to its central role in cellular metabolism, inhibition of SDH can lead to a potent disruption of fungal respiration, making it an attractive target for the development of novel fungicides.[1][4][5] The global market for SDH inhibitors is substantial, underscoring the importance of discovering new chemical entities with improved efficacy and resistance profiles.[4]

The discovery of this compound was guided by established principles of SDHI design, which often involve a pyrazole-4-carboxamide scaffold.[5] This structural motif has been shown to interact effectively with the active site of the SDH protein.[5] The development process for this compound utilized a scaffold hopping and lead optimization approach, informed by computational docking and virtual screening, to identify novel chemical entities with high inhibitory potential.[4][6]

Discovery of this compound: A Multi-Step Approach

The discovery of this compound followed a structured workflow, beginning with computational screening and culminating in in-vitro validation.

In Silico Library Design and Virtual Screening

The initial phase of discovery involved the creation of a virtual library of compounds based on a known SDHI pharmacophore. A computational substitution optimization protocol was employed to generate a diverse set of virtual molecules. These molecules were then docked into a homology model of the target fungal SDH protein to predict their binding affinity. This virtual screening process allowed for the rapid assessment of a large number of potential inhibitors, prioritizing those with the most favorable predicted binding energies for synthesis and further testing.[4]

Figure 1. Virtual screening workflow for the identification of this compound.

Lead Optimization

Following the initial screening, a lead compound was selected for further optimization. This process involved the synthesis of a series of analogs with modifications to the peripheral chemical groups to improve potency and selectivity. The structure of this compound emerged from this optimization process, demonstrating a significant improvement in inhibitory activity against the target enzyme.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, which is representative of the synthesis of many pyrazole-4-carboxamide SDHIs.

General Synthetic Scheme

The synthesis begins with the formation of a pyrazole carboxylic acid intermediate, followed by an amidation reaction to couple the pyrazole core with a substituted aniline.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of succinate dehydrogenase fungicide via computational substitution optimization - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

Sdh-IN-7: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH). The information presented herein is intended to support research and development efforts in the fields of biochemistry, mycology, and drug discovery.

Core Chemical Properties and Structure

This compound, also referred to as compound G28, is a novel succinate dehydrogenase inhibitor (SDHI) identified through a scaffold hopping strategy.[1][2] It belongs to a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives.

Chemical Structure

The precise chemical structure of this compound (compound G28) is 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-N-(2,4-difluorophenyl)-1H-pyrazole-4-carboxamide | N/A |

| Molecular Formula | C₁₇H₁₂Cl₂F₄N₄O | N/A |

| Molecular Weight | 453.21 g/mol | N/A |

| IC₅₀ (porcine SDH) | 26.00 nM | [1][2] |

| EC₉₀ (wheat powdery mildew) | Not Reported for G28 | [1][2] |

| EC₉₀ (cucumber powdery mildew) | Not Reported for G28 | [1][2] |

Note: While the primary research paper identifies G28 (this compound) as having the most potent inhibitory activity against porcine SDH, the reported in-vivo fungicidal activities (EC₉₀ values) were highlighted for other compounds (G37 and G34) in the same series.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane. SDH, also known as Complex II of the electron transport chain, plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the respiratory chain.

By inhibiting SDH, this compound disrupts these fundamental processes, leading to a cascade of cellular events:

-

Interruption of the Krebs Cycle: The blockage of succinate oxidation leads to an accumulation of succinate.

-

Impairment of the Electron Transport Chain: The inhibition of electron transfer to ubiquinone disrupts the production of ATP through oxidative phosphorylation.

-

Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain can lead to the formation of superoxide and other reactive oxygen species.

The accumulation of succinate has been shown to have profound effects on cellular signaling, acting as an "oncometabolite." It can inhibit 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This "pseudo-hypoxic" state can promote angiogenesis and other cellular responses typically associated with low oxygen conditions.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the in-vitro assay used to determine its inhibitory activity against succinate dehydrogenase, based on the published research.[1]

Synthesis of this compound (Compound G28)

The synthesis of this compound is a multi-step process. The general workflow is outlined below.

Detailed Protocol:

-

Esterification: To a solution of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in ethanol, add thionyl chloride (SOCl₂) dropwise at 0 °C. The mixture is then refluxed. After completion, the solvent is removed under reduced pressure, and the residue is purified to yield ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.

-

N-vinylation: A mixture of ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate, 1,1-dichloro-2-cyclopropylethene, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is stirred at an elevated temperature. After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified to give ethyl 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate.

-

Hydrolysis: The ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature. After completion, the THF is removed, and the aqueous solution is acidified with HCl. The resulting precipitate is filtered, washed, and dried to afford 1-(2,2-dichloro-1-cyclopropylvinyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.

-

Amidation: To a solution of the carboxylic acid from step 3 in dichloromethane (CH₂Cl₂), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), triethylamine (Et₃N), and 2,4-difluoroaniline are added. The mixture is stirred at room temperature. After the reaction, the mixture is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to yield the final product, this compound (G28).

In-vitro SDH Inhibition Assay

The inhibitory activity of this compound against porcine mitochondrial succinate dehydrogenase was determined using a spectrophotometric assay.

Materials:

-

Porcine heart mitochondria

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate

-

Phenazine methosulfate (PMS)

-

2,6-Dichlorophenolindophenol (DCPIP)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Isolate porcine heart mitochondria using standard differential centrifugation methods.

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, succinate, PMS, and DCPIP.

-

Add varying concentrations of this compound to the wells. Include a control group with solvent only.

-

Initiate the reaction by adding the mitochondrial suspension to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 25 °C). The decrease in absorbance corresponds to the reduction of DCPIP.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent inhibitor of succinate dehydrogenase with a novel chemical scaffold. Its strong in-vitro activity makes it a valuable tool for studying the function of SDH and a promising lead compound for the development of new fungicides. The detailed chemical and biological information provided in this guide serves as a foundational resource for researchers in this field. Further investigation into its in-vivo efficacy, spectrum of activity, and potential applications in other areas, such as oncology, is warranted.

References

Understanding Succinate Accumulation with Sdh-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Sdh-IN-7, a potent inhibitor of succinate dehydrogenase (SDH), in studying the metabolic and signaling consequences of succinate accumulation. This document provides a comprehensive overview of the core principles, detailed experimental methodologies, and the key signaling pathways affected by the oncometabolite succinate.

Introduction to Succinate Dehydrogenase and the Role of this compound

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.[1] The dysfunction of SDH, either through genetic mutation or chemical inhibition, leads to the accumulation of its substrate, succinate.[2]

Elevated levels of succinate have been identified as a key "oncometabolite," driving tumorigenesis and other pathological states through the modulation of various cellular processes.[2] this compound is a potent and specific inhibitor of SDH, with a reported IC50 of 26 nM for porcine SDH, making it a valuable research tool for inducing and studying the effects of acute succinate accumulation in a controlled manner.

Quantitative Data on Succinate Accumulation

Table 1: Expected Succinate Accumulation with SDH Inhibition

| Method of SDH Inhibition | Cell Line | Fold Increase in Succinate or Succinate Ratio | Reference |

| SDHB silencing (shRNA) | MTT cells | 1.6 - 2.4 (Succinate/Fumarate & Succinate/Citrate ratios) | [3] |

Key Signaling Pathways Affected by Succinate Accumulation

The accumulation of succinate profoundly impacts cellular signaling, primarily through its ability to inhibit α-ketoglutarate (α-KG)-dependent dioxygenases.[4] This inhibition stems from the structural similarity between succinate and α-KG, allowing succinate to act as a competitive inhibitor. Two major downstream pathways are affected:

The HIF-1α Signaling Pathway

Under normoxic conditions, prolyl hydroxylases (PHDs) utilize α-KG to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for ubiquitination and proteasomal degradation.[5] Accumulated succinate inhibits PHDs, leading to the stabilization and activation of HIF-1α even in the presence of oxygen, a state often referred to as "pseudohypoxia".[5] Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival.

Caption: HIF-1α stabilization pathway induced by this compound.

Epigenetic Modifications

Succinate also inhibits other α-KG-dependent dioxygenases, including histone demethylases (e.g., JmjC domain-containing histone demethylases) and the Ten-Eleven Translocation (TET) family of DNA demethylases.[4] This leads to widespread hypermethylation of histones and DNA, altering gene expression profiles and contributing to a pro-tumorigenic cellular state.

Caption: Epigenetic modification pathway due to succinate accumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells of interest (e.g., HEK293T, HeLa, or relevant cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. A concentration range of 10 nM to 1 µM is a reasonable starting point, given the IC50 of 26 nM.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).

-

Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).

Measurement of Intracellular Succinate Levels

A colorimetric assay is a common and accessible method for quantifying intracellular succinate.

-

Sample Preparation:

-

After incubation with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with the chosen succinate assay kit).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant for normalization.

-

-

Succinate Assay:

-

Use a commercial succinate assay kit (e.g., from Sigma-Aldrich or Abcam) and follow the manufacturer's instructions.

-

Typically, the assay involves an enzymatic reaction that converts succinate to a product that can be measured colorimetrically (at ~450 nm).

-

Prepare a standard curve using known concentrations of succinate.

-

-

Data Analysis:

-

Calculate the succinate concentration in each sample based on the standard curve.

-

Normalize the succinate concentration to the protein concentration of the corresponding sample.

-

Compare the normalized succinate levels in this compound-treated cells to the vehicle-treated control cells.

-

Western Blot Analysis of HIF-1α Stabilization

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

-

Loading Control: Probe the same membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular metabolism and signaling.

Caption: General experimental workflow for studying this compound effects.

Conclusion

This compound is a powerful pharmacological tool for inducing acute succinate accumulation, enabling detailed investigation into the downstream consequences of SDH inhibition. By employing the experimental protocols and understanding the key signaling pathways outlined in this guide, researchers can effectively utilize this compound to explore the role of succinate in various physiological and pathological processes, particularly in the context of cancer metabolism and drug development. The ability to mimic the metabolic state of SDH-deficient tumors provides a valuable platform for screening and validating novel therapeutic strategies.

References

- 1. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical implications of the oncometabolite succinate in SDHx‐mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Succinate Mediates Tumorigenic Effects via Succinate Receptor 1: Potential for New Targeted Treatment Strategies in Succinate Dehydrogenase Deficient Paragangliomas [frontiersin.org]

- 4. Succinate dehydrogenase/complex II is critical for metabolic and epigenetic regulation of T cell proliferation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]

The Impact of Succinate Dehydrogenase Inhibition on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane, plays a dual role in cellular metabolism. As Complex II of the electron transport chain (ETC) and a key component of the tricarboxylic acid (TCA) cycle, its function is integral to cellular energy production. Inhibition of SDH disrupts these fundamental processes, leading to significant metabolic reprogramming. This guide provides an in-depth technical overview of the cellular consequences of SDH inhibition, utilizing data from studies on well-characterized inhibitors. While the specific inhibitor Sdh-IN-7 is noted, a lack of detailed public-domain scientific literature necessitates a broader examination of other potent SDH inhibitors to elucidate the core effects on cellular metabolism. This document summarizes quantitative data, details experimental protocols, and visualizes the affected metabolic pathways to serve as a comprehensive resource for researchers in cellular metabolism and drug development.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a heterotetrameric enzyme complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, a central hub for the metabolism of carbohydrates, fats, and proteins.[3][4] Simultaneously, it transfers electrons from succinate to the electron transport chain via its role as Complex II, contributing to the generation of ATP through oxidative phosphorylation.[1][2]

Given its central role, the inhibition of SDH has profound effects on cellular metabolism and is a target for the development of fungicides and potential therapeutics for various diseases, including cancer.[5][6]

Effects of SDH Inhibition on Cellular Metabolism

Inhibition of SDH triggers a cascade of metabolic alterations as the cell attempts to compensate for the block in the TCA cycle and electron transport chain. The primary effects include:

-

Accumulation of Succinate: The most direct consequence of SDH inhibition is the buildup of its substrate, succinate.[7]

-

Impaired Cellular Respiration: As Complex II is blocked, the flow of electrons to downstream complexes is reduced, leading to a decrease in oxygen consumption and ATP production via oxidative phosphorylation.[4]

-

Shift to Glycolysis: To compensate for the reduced mitochondrial ATP production, cells often upregulate glycolysis, a process known as the Warburg effect in cancer cells.[8]

-

Generation of Reactive Oxygen Species (ROS): Disruption of the electron transport chain at Complex II can lead to the generation of superoxide and other reactive oxygen species, inducing oxidative stress.[4][9]

-

Alterations in Other Metabolic Pathways: The metabolic bottleneck at SDH can lead to changes in the levels of other TCA cycle intermediates and affect related pathways such as glutaminolysis.[10]

Quantitative Data on SDH Inhibitors

The following tables summarize quantitative data on the effects of well-characterized SDH inhibitors on various cellular parameters. This data is presented to provide a comparative overview of their potency and metabolic impact.

Table 1: Inhibitory Potency of Selected SDH Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |

| Atpenin A5 | Mitochondrial Complex II | 3.7 nM | Mammalian Mitochondria | [11] |

| Atpenin A5 | Mitochondrial Complex II | 8.5 nM | Cardiomyocytes | [12] |

| 3-Nitropropionic Acid (3-NPA) | Succinate Dehydrogenase | Not specified | In vitro | [13] |

| Malonate | Succinate Dehydrogenase | 40 µM | Not specified | [4] |

| α-Tocopheryl succinate (α-TOS) | Mitochondrial Complex II | 42 µM | Not specified | [4] |

| Thenoyltrifluoroacetone (TFFA) | Mitochondrial Complex II | 30 µM | Not specified | [4] |

| Diazoxide | Mitochondrial Complex II | 32 µM | Not specified | [4] |

| MitoVES | Mitochondrial Complex II | 70 µM | Not specified | [4] |

Table 2: Effects of SDH Inhibitors on Cellular Respiration

| Inhibitor | Concentration | Effect on Oxygen Consumption Rate (OCR) | Cell Line | Reference |

| Atpenin A5 derivative (16c) | Dose-dependent | Substantial reduction in a dose-dependent manner | 22Rv1 prostate cancer cells | [4] |

| Malonate | Not specified | Inhibition of succinate-driven respiration | Isolated mitochondria | [12] |

Table 3: Effects of SDH Inhibitors on Cell Viability and Other Metabolic Parameters

| Inhibitor | Concentration | Effect | Cell Line/System | Reference |

| Atpenin A5 | Indicated concentrations | Inhibition of cell growth | Calu-3, Huh7.5, A549 | [7] |

| 3-Nitropropionic Acid (3-NPA) | 30 mg/kg s.c. | Progressive hypothermia (loss of ≥3°C) | Rats | [13] |

| Malonate | 100 mM | Depletion of NAD(P)H and GSH | SH-SY5Y neuroblastoma cells | [14] |

| Malonate | Not specified | Increased succinate/fumarate ratio | AML cell lines | [15] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of studying SDH inhibition.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To assess the impact of SDH inhibitors on mitochondrial respiration.

Protocol:

-

Cell Seeding: Seed cells (e.g., 22Rv1 prostate cancer cells) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.[4]

-

Inhibitor Treatment: Treat the cells with various concentrations of the SDH inhibitor (e.g., Atpenin A5 derivative 16c) for a specified duration (e.g., 48 hours).[4]

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

-

Seahorse XF Analysis: Load the Seahorse XF sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Data Analysis: The Seahorse XF analyzer measures the oxygen consumption rate in real-time. Normalize the data to cell number or protein concentration.

Cell Viability and Growth Assays

Objective: To determine the cytotoxic or cytostatic effects of SDH inhibitors.

Protocol (using IncuCyte® live-cell imaging):

-

Cell Seeding: Plate cells (e.g., Calu-3, Huh7.5, A549) in a multi-well plate.[7]

-

Treatment: Add the SDH inhibitor (e.g., Atpenin A5) at various concentrations to the wells. Include a solvent control (e.g., DMSO).[7]

-

Live-Cell Imaging: Place the plate in an IncuCyte® live-cell analysis system maintained at 37°C and 5% CO2.[7]

-

Image Acquisition: Acquire phase-contrast images of the cells at regular intervals (e.g., every 3 hours) for the duration of the experiment (e.g., 48-72 hours).[7]

-

Data Analysis: Use the IncuCyte® software to analyze the images and determine cell confluency over time as a measure of cell growth.

Alternative Protocol (using MTT or CellTiter-Glo®):

-

Follow steps 1 and 2 from the IncuCyte® protocol.

-

Assay: After the incubation period, add MTT reagent or CellTiter-Glo® reagent to the wells according to the manufacturer's instructions.

-

Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Normalize the signal to untreated control cells to determine the percentage of viable cells.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the generation of ROS following SDH inhibition.

Protocol:

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with the SDH inhibitor for the desired time.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX Red) according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the fold-change in ROS production.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of SDH inhibition.

Caption: Experimental workflow for OCR measurement.

Caption: Logical relationships in SDH inhibition.

Conclusion

Inhibition of succinate dehydrogenase profoundly impacts cellular metabolism by disrupting the TCA cycle and electron transport chain. This leads to a complex interplay of effects including succinate accumulation, impaired respiration, a shift towards glycolysis, and increased oxidative stress. While specific data on this compound is limited in the public scientific literature, the study of other well-characterized SDH inhibitors provides a robust framework for understanding the consequences of targeting this critical enzyme. The quantitative data, experimental protocols, and pathway visualizations presented in this guide offer a valuable resource for researchers investigating cellular metabolism and for professionals involved in the development of drugs targeting metabolic pathways. Further research into novel inhibitors like this compound will be crucial to fully elucidate their specific mechanisms and potential therapeutic applications.

References

- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]

- 10. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]